[(5-Methyl-2-thienyl)methyl](2-pyridinylmethyl)amine hydrochloride
Description
(5-Methyl-2-thienyl)methylamine hydrochloride is a bifunctional amine derivative featuring a 5-methylthiophene moiety linked via a methylene bridge to a 2-pyridinylmethyl group.
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-10-5-6-12(15-10)9-13-8-11-4-2-3-7-14-11;/h2-7,13H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLLMQUQQNIWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-thienyl)methylamine hydrochloride typically involves the reaction of 5-methyl-2-thiophenemethanol with 2-pyridinylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (5-Methyl-2-thienyl)methylamine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-thienyl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or thienyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
(5-Methyl-2-thienyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Methyl-2-thienyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Properties
The target compound’s molecular formula is inferred as C₁₂H₁₅ClN₂S (molecular weight ~254.78 g/mol), based on its 4-pyridinyl analog . Key structural analogs and their properties are summarized below:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| (5-Methyl-2-thienyl)methylamine HCl* | C₁₂H₁₅ClN₂S | ~254.78 | 2-pyridinyl, 5-methylthienyl | Not Available |
| (5-Methyl-2-thienyl)methylamine HCl | C₁₂H₁₅ClN₂S | 254.78 | 4-pyridinyl, 5-methylthienyl | 893597-67-6 |
| (5-Bromopyrimidin-2-yl)methylamine HCl | C₆H₉BrClN₃ | 238.51 | 5-bromopyrimidinyl, methyl | 2126162-53-4 |
| 2-(5-Bromopyrimidin-2-yl)ethylamine diHCl | C₇H₁₂BrCl₂N₃ | 279.01 | 5-bromopyrimidinyl, ethyl | 2155852-47-2 |
| [2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine diHCl | C₆H₁₂Cl₂N₂S | 215.14 | 5-methylthiazolyl, ethyl | 921145-11-1 |
Notes:
Physicochemical Properties
- Lipophilicity : The thienyl group in the target compound likely increases lipophilicity compared to pyrimidinyl-based analogs (e.g., ), which may improve membrane permeability but reduce aqueous solubility .
- Acid-Base Behavior : The pKa of the 4-pyridinyl analog is unrecorded, but the thiazole derivative () has a predicted pKa of 8.80, suggesting moderate basicity influenced by heterocyclic substituents .
Key Differentiators and Challenges
- Structural Uniqueness : The 2-pyridinyl-thienyl combination distinguishes the target compound from pyrimidinyl or thiazolyl analogs, offering a balance of aromatic electron density and steric accessibility.
- Data Gaps: Limited direct evidence on the 2-pyridinyl isomer necessitates reliance on analogs. Further studies on solubility, stability, and biological activity are critical.
Biological Activity
(5-Methyl-2-thienyl)methylamine hydrochloride is a compound belonging to the class of thienylmethylamines, characterized by its unique structural features that include a thienyl group and a pyridinylmethyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C12H15ClN2S
- Molecular Weight : 254.78 g/mol
- CAS Number : 1051364-44-3
The hydrochloride salt form enhances the compound's solubility in water, making it suitable for biological studies and applications.
The biological activity of (5-Methyl-2-thienyl)methylamine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thienyl group may engage in π-π stacking interactions or hydrogen bonding with target proteins, influencing their activity and leading to various physiological responses. The propenylamine moiety can also facilitate binding to nucleic acids, thereby affecting gene expression and cellular processes.
Antimicrobial Properties
Research indicates that compounds similar to (5-Methyl-2-thienyl)methylamine hydrochloride exhibit antimicrobial properties. Studies have shown efficacy against a range of bacteria and fungi, suggesting potential applications in treating infections .
Antioxidant Activity
The antioxidant capacity of thienyl compounds has been explored, highlighting their ability to scavenge free radicals and mitigate oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of thienyl derivatives, including (5-Methyl-2-thienyl)methylamine hydrochloride. Results showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent for infections.
- Neuroprotective Effects : In vitro studies demonstrated that thienyl compounds could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of signaling pathways related to cell survival and apoptosis .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (5-Methyl-2-thienyl)methylamine | Lacks pyridine moiety | Moderate antimicrobial activity |
| (5-Methyl-2-thienyl)methylamine sulfate | Sulfate salt form | Enhanced solubility; similar activity profile |
| N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride | Propenyl instead of pyridinyl | Broad-spectrum antimicrobial effects |
The unique combination of the thienyl and pyridinyl groups in (5-Methyl-2-thienyl)methylamine hydrochloride contributes to its distinct biological profile compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
